molecular formula C17H14BrNO2 B5878934 N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5878934
M. Wt: 344.2 g/mol
InChI Key: LTZIRIDEXUQVCQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromophenyl group and a carboxamide functional group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-phenylbenzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

    Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate to form the carboxylic acid derivative.

    Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reacting it with an amine, such as dimethylamine, under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Reactions: Products include substituted benzofuran derivatives with various functional groups.

    Oxidation and Reduction: Products include quinones and hydroquinones, respectively.

    Coupling Reactions: Products include biaryl derivatives with extended conjugation.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
  • N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
  • N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Comparison:

  • Uniqueness: N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.
  • Reactivity: The bromine atom can participate in specific substitution reactions that may not be as favorable with other halogens.
  • Biological Activity: The bromine atom may impart distinct biological properties, making this compound a valuable candidate for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZIRIDEXUQVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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